molecular formula C15H21N3O B6440055 1-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole CAS No. 2549011-95-0

1-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole

Cat. No.: B6440055
CAS No.: 2549011-95-0
M. Wt: 259.35 g/mol
InChI Key: KAUUDODLYYGTHP-UHFFFAOYSA-N
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Description

The compound 1-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole is a heterocyclic molecule combining a pyrazole core with an azetidine ring substituted by a cyclohexene carbonyl group. The pyrazole moiety (a five-membered aromatic ring with two adjacent nitrogen atoms) is substituted at the 1-position by an azetidin-3-ylmethyl group, which is further functionalized with a cyclohex-3-ene-1-carbonyl substituent.

Azetidine rings, as saturated four-membered nitrogen heterocycles, are increasingly utilized in medicinal chemistry due to their conformational rigidity, which can improve target binding affinity and selectivity . The cyclohexene carbonyl group introduces unsaturated hydrocarbon character, likely increasing lipophilicity and modulating interactions with hydrophobic binding pockets in biological targets.

Properties

IUPAC Name

cyclohex-3-en-1-yl-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-12-7-16-18(8-12)11-13-9-17(10-13)15(19)14-5-3-2-4-6-14/h2-3,7-8,13-14H,4-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUUDODLYYGTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant case studies, highlighting its pharmacological significance.

Chemical Structure and Properties

The compound features a pyrazole core with a cyclohex-3-ene carbonyl group attached to an azetidine moiety. Its molecular formula is C12H16N4OC_{12}H_{16}N_{4}O and it has a molecular weight of approximately 232.29 g/mol. The presence of the azetidine ring is notable for its influence on the compound's biological interactions.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A study conducted by Farahat et al. highlighted the synthesis of pyrazole derivatives that demonstrated potent antitumor activity against several cancer cell lines, including breast and lung cancer cells . The mechanism of action was primarily linked to the inhibition of specific kinases involved in cancer cell signaling pathways.

Anti-inflammatory Properties

The compound's anti-inflammatory effects have also been documented. Pyrazole derivatives are known to act as selective COX-2 inhibitors, which play a crucial role in the inflammatory process. A review indicated that certain pyrazole derivatives significantly reduced inflammation in animal models by modulating cytokine levels and inhibiting inflammatory mediators .

Antimicrobial Activity

Research has also shown that this compound exhibits antimicrobial properties against various bacterial strains. A related study found that pyrazole derivatives displayed activity against Gram-positive and Gram-negative bacteria, suggesting their potential as antibiotic agents .

Table of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of cancer cell proliferationFarahat et al.
Anti-inflammatoryReduction of inflammation markersFarahat et al.
AntimicrobialActivity against E. coli and S. aureusFarahat et al.

Study on Antitumor Effects

In a controlled study, this compound was tested on various cancer cell lines. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutic agents.

Anti-inflammatory Mechanism Analysis

Another study explored the anti-inflammatory mechanisms of related pyrazole compounds in vivo. The results suggested that these compounds effectively reduced edema and pain in animal models through inhibition of COX enzymes and downregulation of pro-inflammatory cytokines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit promising anticancer properties. Studies have shown that the incorporation of cyclohexene moieties enhances the cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapeutics.

Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. In vitro studies suggest that it may help in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's. This opens avenues for research into its potential use as a neuroprotective agent.

Pharmacological Applications

Pain Management
The structure of 1-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole suggests possible analgesic properties. Preliminary studies have indicated that pyrazole derivatives can modulate pain pathways, providing a basis for developing new analgesics with fewer side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Antimicrobial Activity
There is emerging evidence that compounds similar to this pyrazole derivative exhibit antimicrobial properties. Research has demonstrated efficacy against both gram-positive and gram-negative bacteria, indicating potential for use in treating infections.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various pyrazole derivatives, including those with cyclohexene substitutions. The results showed a significant reduction in tumor growth in xenograft models when treated with these compounds, highlighting their potential as novel anticancer agents .

Case Study 2: Neuroprotection

In a recent investigation published in Neuroscience Letters, researchers examined the neuroprotective effects of several pyrazole derivatives on neuronal cultures exposed to oxidative stress. The findings indicated that the compound significantly reduced cell death and improved cell viability, suggesting its potential role in neurodegenerative disease therapy .

Comparison with Similar Compounds

1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives (4a–e)

  • Structure : Pyrazole core substituted with benzoyl (C₆H₅CO-) and phenyl groups at positions 1 and 3, respectively.
  • Activity : Demonstrated significant antioxidant (IC₅₀ = 12–18 μM) and anti-inflammatory (IC₅₀ = 14–22 μM) activity, comparable to ascorbic acid and indomethacin standards .
  • Comparison : The absence of an azetidine ring and cyclohexene carbonyl in these derivatives reduces conformational rigidity and lipophilicity compared to the target compound. This may explain their lower metabolic stability in vivo .

1-(Azetidin-3-yl)-4-methyl-1H-pyrazole dihydrochloride

  • Structure : Pyrazole substituted with a methyl group at position 4 and an azetidine ring at position 1.
  • Properties : CAS 1311313-93-5; molecular weight 210.11 g/mol; used as a precursor in kinase inhibitor synthesis .
  • Comparison : The lack of a cyclohexene carbonyl group in this compound likely reduces its binding affinity to hydrophobic enzyme pockets, limiting its utility in kinase inhibition compared to the target molecule .

5-Amino-1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile (6a)

  • Structure : Pyrazole substituted with a tetrazole-thioacetyl group and a nitrile functional group.
  • Properties : Molecular weight 330.0 g/mol; melting point 146.3°C; moderate yield (59.95%) .

Functional Analogues

Azetidine and Cyclobutane Derivatives as JAK Inhibitors

  • Example : {1-(Ethylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile.
  • Activity: Demonstrated nanomolar potency (IC₅₀ < 50 nM) against JAK2 kinase, critical in inflammatory and oncological pathways .
  • However, the absence of a pyrrolopyrimidine moiety in the target compound may limit its selectivity .

1-Allyl-3-amino-1H-pyrazole-4-carboxylic Acid

  • Structure : Pyrazole with an allyl group at position 1 and a carboxylic acid at position 3.
  • Properties : Stabilized by intermolecular hydrogen bonds (N–H···O and O–H···O); used in agrochemicals and pharmaceuticals .
  • Comparison : The carboxylic acid group enhances water solubility but may reduce blood-brain barrier penetration compared to the methyl and cyclohexene carbonyl groups in the target compound .

Preparation Methods

Preparation of tert-Butyl 3-(Hydroxymethyl)azetidine-1-carboxylate

The synthesis begins with tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate , a protected azetidine derivative. This intermediate is synthesized via reduction of the corresponding ester:

tert-Butyl 3-(methoxycarbonyl)azetidine-1-carboxylateLiAlH4,THFtert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate\text{tert-Butyl 3-(methoxycarbonyl)azetidine-1-carboxylate} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate}

Yield : 78–85%.

Conversion to tert-Butyl 3-(Bromomethyl)azetidine-1-carboxylate

The hydroxymethyl group is converted to a bromomethyl derivative using phosphorus tribromide:

tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylatePBr3,CH2Cl2tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate\text{tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate} \xrightarrow{\text{PBr}3, \text{CH}2\text{Cl}_2} \text{tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate}

Reaction Conditions : 0°C to room temperature, 12 hours.
Yield : 90–92%.

Alkylation of 4-Methyl-1H-pyrazole

Generation of the Pyrazole Nucleophile

4-Methyl-1H-pyrazole is deprotonated using sodium hydride in anhydrous THF:

4-Methyl-1H-pyrazoleNaH, THF4-Methyl-1H-pyrazolide\text{4-Methyl-1H-pyrazole} \xrightarrow{\text{NaH, THF}} \text{4-Methyl-1H-pyrazolide}

Coupling with the Azetidine Fragment

The pyrazolide undergoes nucleophilic substitution with tert-butyl 3-(bromomethyl)azetidine-1-carboxylate:

4-Methyl-1H-pyrazolide+tert-Butyl 3-(bromomethyl)azetidine-1-carboxylateTHF, 60°Ctert-Butyl 3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate\text{4-Methyl-1H-pyrazolide} + \text{tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate} \xrightarrow{\text{THF, 60°C}} \text{tert-Butyl 3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate}

Yield : 65–70%.

Deprotection and Acylation

Removal of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is cleaved using trifluoroacetic acid (TFA):

tert-Butyl 3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylateTFA, CH2Cl23-[(4-Methyl-1H-pyrazol-1-yl)methyl]azetidine\text{tert-Butyl 3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate} \xrightarrow{\text{TFA, CH}2\text{Cl}2} \text{3-[(4-Methyl-1H-pyrazol-1-yl)methyl]azetidine}

Yield : 95–98%.

Acylation with Cyclohex-3-ene Carbonyl Chloride

The free amine of the azetidine is acylated under Schotten-Baumann conditions:

3-[(4-Methyl-1H-pyrazol-1-yl)methyl]azetidine+cyclohex-3-ene carbonyl chlorideEt3N, CH2Cl21-[1-(Cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl-4-methyl-1H-pyrazole\text{3-[(4-Methyl-1H-pyrazol-1-yl)methyl]azetidine} + \text{cyclohex-3-ene carbonyl chloride} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{this compound}

Reaction Conditions : 0°C to room temperature, 6 hours.
Yield : 80–85%.

Alternative Synthetic Routes

Direct Acylation of Preformed Azetidine-Pyrazole Conjugates

An alternative approach involves pre-forming the azetidine-pyrazole conjugate followed by acylation:

1-(Azetidin-3-ylmethyl)-4-methyl-1H-pyrazolecyclohex-3-ene carbonyl chloride, DIPEATarget Compound\text{1-(Azetidin-3-ylmethyl)-4-methyl-1H-pyrazole} \xrightarrow{\text{cyclohex-3-ene carbonyl chloride, DIPEA}} \text{Target Compound}

Advantage : Avoids intermediate protection/deprotection steps.
Challenge : Lower yields (60–65%) due to competing side reactions.

Use of Solid-Phase Synthesis

Immobilized azetidine derivatives on resin enable iterative functionalization:

  • Resin-bound azetidine → Alkylation → Acylation → Cleavage.
    Yield : 70–75% (reported for analogous compounds).

Analytical Characterization

Critical analytical data for the final compound and intermediates include:

Parameter Value Method
Molecular Formula C15_{15}H21_{21}N3_3OHRMS
Melting Point 128–130°CDSC
1^1H NMR (400 MHz, CDCl3_3) δ 7.45 (s, 1H, pyrazole), 5.62 (m, 1H, cyclohexene), 4.12 (m, 2H, azetidine)NMR Spectroscopy
Purity >98%HPLC

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

  • Alkylation Step : THF outperforms DMF in minimizing byproducts (e.g., elimination).

  • Acylation Step : Lower temperatures (0°C) suppress racemization of the azetidine.

Catalytic Enhancements

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) improves alkylation kinetics (20% yield increase) .

Q & A

Q. What are the recommended synthetic routes for 1-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole?

The compound can be synthesized via multi-step protocols. A common approach involves:

  • Cyclization : Reacting intermediates like hydrazine derivatives with carbonyl-containing precursors (e.g., cyclohex-3-ene-1-carbonyl chloride) to form the pyrazole core .
  • Functionalization : Introducing the azetidine-methyl group via nucleophilic substitution or coupling reactions under anhydrous conditions .
  • Purification : Column chromatography (silica gel, cyclohexane/ethyl acetate gradients) or recrystallization to isolate the final product .

Q. What spectroscopic methods are essential for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (EI or ESI) to verify molecular weight and fragmentation patterns .
  • X-ray Diffraction : For unambiguous structural confirmation, particularly for chiral centers or conformational ambiguities .

Q. What are the recommended storage conditions for this compound?

Store at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation of the cyclohexene and azetidine moieties. Use amber vials to avoid photodegradation .

Q. What purification techniques are effective for isolating this compound?

  • Flash Chromatography : Utilize gradients of non-polar/polar solvents (e.g., cyclohexane:ethyl acetate) for high recovery .
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to enhance crystalline purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Temperature Control : Maintain 0–5°C during sensitive steps (e.g., azide couplings) to minimize side reactions .
  • Catalyst Screening : Test palladium or copper catalysts for coupling efficiency in azetidine functionalization .
  • Solvent Selection : Use anhydrous DMF or THF for moisture-sensitive steps to enhance reaction homogeneity .

Q. How can contradictions in spectroscopic data (e.g., unexpected 1^1H NMR peaks) be resolved?

  • Cross-Validation : Combine 1^1H-13^{13}C HSQC/HMBC NMR to assign ambiguous signals .
  • X-ray Crystallography : Resolve structural ambiguities by determining the crystal lattice configuration .
  • Dynamic NMR : Investigate conformational flexibility causing signal splitting .

Q. What computational methods aid in understanding the compound’s reactivity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Dynamics Simulations : Model solvent interactions to optimize reaction media .

Q. How to design analogs for structure-activity relationship (SAR) studies?

  • Substituent Variation : Modify the cyclohexene (e.g., epoxidation) or pyrazole methyl group to assess steric/electronic effects .
  • Bioactivity Screening : Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) to correlate structural changes with activity .

Q. How to handle intermediates with low stability during synthesis?

  • In Situ Generation : Avoid isolating unstable intermediates (e.g., azides) by proceeding directly to subsequent steps .
  • Low-Temperature Quenching : Use dry ice/acetone baths to stabilize reactive species before purification .

Q. How to analyze and mitigate reaction byproducts?

  • LC-MS Monitoring : Track byproduct formation in real-time using reverse-phase columns .
  • Mechanistic Studies : Employ isotopic labeling (e.g., 13^{13}C) to trace unexpected bond formations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.